molecular formula C12H16FN3O3 B13714274 1-(2-Fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine

1-(2-Fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine

Cat. No.: B13714274
M. Wt: 269.27 g/mol
InChI Key: CVQDPTKKORHAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Methoxylation: Introduction of a methoxy group.

    Piperazine Formation: Formation of the piperazine ring.

    Methylation: Addition of a methyl group to the piperazine ring.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved in its action depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

1-(2-Fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine can be compared with similar compounds such as:

  • 1-(2-Fluoro-5-methoxyphenyl)-4-methylpiperazine
  • 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
  • 1-(2-Fluoro-5-methoxy-4-nitrophenyl)piperazine

These compounds share structural similarities but differ in specific substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16FN3O3

Molecular Weight

269.27 g/mol

IUPAC Name

1-(2-fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine

InChI

InChI=1S/C12H16FN3O3/c1-14-3-5-15(6-4-14)10-8-12(19-2)11(16(17)18)7-9(10)13/h7-8H,3-6H2,1-2H3

InChI Key

CVQDPTKKORHAJK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2F)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.